

Ilicicolin C's In Vitro and In Vivo Experimental Data

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Compound Focus: Ilicicolin C

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The following table summarizes the key findings from a 2025 study on **Ilicicolin C**'s efficacy against prostate cancer, providing a qualitative correlation between in vitro and in vivo results [1].

Experimental Setting	Model/Assay	Key Findings on Ilicicolin C
In Vitro	Cytotoxicity (MTT) & proliferation (clone-formation) on PC-3 prostate cancer cells	Showed cytotoxic effects; most significant effect on PC-3 cells; inhibited proliferation and migration [1].
In Vitro	Flow cytometry & cell cycle analysis	Induced apoptosis and blocked cell cycle in PC-3 cells [1].
In Vitro	Molecular docking & surface plasmon resonance (SPR)	Could bind directly to PI3K/AKT proteins [1].
In Vitro	Western blot analysis	Inhibited expression of PI3K, AKT, and mTOR proteins [1].
In Vivo	Zebrafish xenograft model	Confirmed anti-prostate cancer effect in vivo [1].

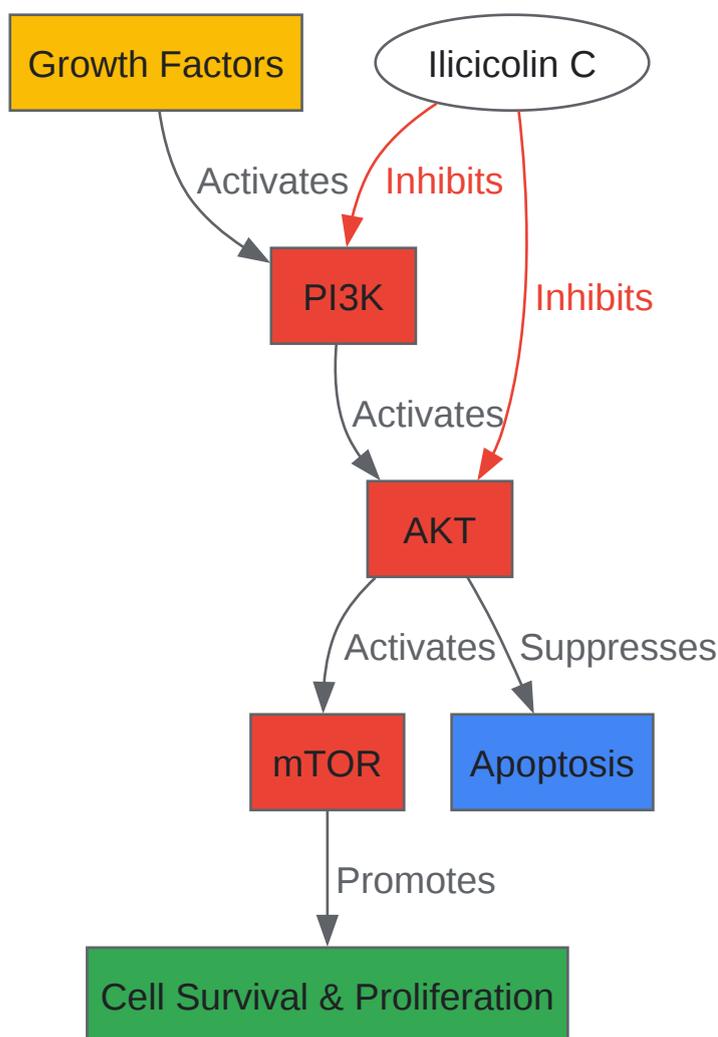
Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core experiments cited above [1]:

- **Cell Viability (MTT) Assay:** PC-3 cells were seeded in 96-well plates. After 24 hours, serially diluted **Ilicicolin C** was added. Following a 4-day incubation, cell viability was assessed using Cell-Titer GLO reagents, and luminescence was measured. IC50 values were calculated using appropriate software (e.g., GraphPad Prism).
- **Clone-Formation Assay:** PC-3 cells were seeded in 6-well plates and cultured for 10-14 days with the medium and **Ilicicolin C** replenished every 3 days. Cells were then fixed with paraformaldehyde, stained with crystal violet, and the number of colonies was counted.
- **Western Blot Analysis:** PC-3 cells were treated with **Ilicicolin C** for 48 hours before being harvested. Cells were lysed in RIPA buffer, proteins were separated by gel electrophoresis, transferred to a PVDF membrane, and probed with antibodies against PI3K, AKT, mTOR, and their downstream targets.
- **In Vivo Efficacy (Zebrafish Xenograft Model):** A zebrafish xenograft model was used to verify the anti-prostate cancer activity of **Ilicicolin C** in a living organism. The study confirmed its in vivo efficacy, though specific dosage and administration details were not fully elaborated in the available abstract.

Ilicicolin C's Action on the PI3K/AKT/mTOR Pathway

The study proposes that **Ilicicolin C** exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical driver of prostate cancer progression. The diagram below illustrates this proposed mechanism.



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The research indicates that **Ilicicolin C** is a promising marine compound that suppresses prostate cancer progression by counteracting the aberrant activation of the **PI3K/AKT/mTOR pathway** [1]. By inhibiting this pathway, **Ilicicolin C** promotes apoptosis and inhibits cancer cell proliferation and migration.

How to Deepen Your Investigation

The search results confirm **Ilicicolin C**'s bioactivity but lack a quantitative potency correlation (e.g., a specific IC50 to ED50 ratio). To build a more comprehensive guide, you could:

- **Consult Specialized Databases:** Search for the full text of the cited paper and others in databases like PubMed, Scopus, or Web of Science using keywords like "**Ilicicolin C** pharmacokinetics" or "**Ilicicolin C** efficacy".

- **Compare Within the Family:** The search results also mention other analogues like Ilicicolin H (antifungal) and Ilicicolin A (anti-prostate cancer), which could provide valuable comparative data [2] [3] [4].
- **Focus on the Mechanism:** The most robust finding is the proposed mechanism of action via the PI3K/AKT/mTOR pathway, which is a strong point for your guide's scientific credibility [1].

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References

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